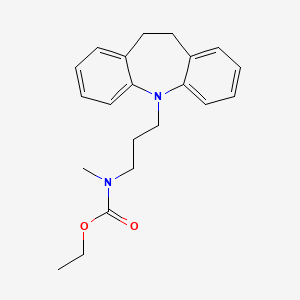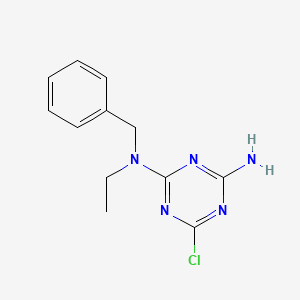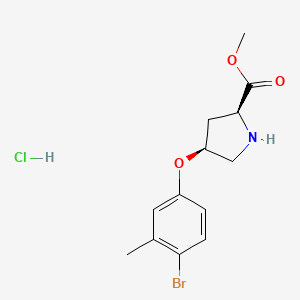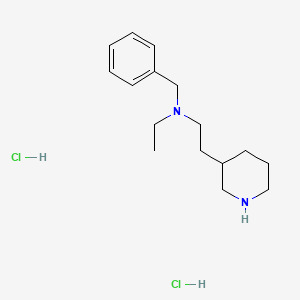
Ethyl (3-(10,11-dihydro-5H-dibenz(b,f)azepin-5-yl)propyl)methylcarbamate
Übersicht
Beschreibung
The compound “Ethyl (3-(10,11-dihydro-5H-dibenz(b,f)azepin-5-yl)propyl)methylcarbamate” is a derivative of 10,11-dihydro-5H-dibenz[b,f]azepine . The core structure, 10,11-dihydro-5H-dibenz[b,f]azepine, is a tricyclic compound .
Synthesis Analysis
The synthesis of derivatives of 10,11-dihydro-5H-dibenz[b,f]azepine involves various chemical reactions . For instance, it can be used as a starting material to prepare pharmacologically important dibenzoazepine-pyridazine derivatives . It can also be used to synthesize 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one, a key intermediate used to prepare aminophenol derivatives .Molecular Structure Analysis
The molecular structure of 10,11-dihydro-5H-dibenz[b,f]azepine, the core structure of the compound, consists of a seven-membered ring with two benzene rings attached . The molecular weight is 195.2597 .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can be used as a starting material in the synthesis of many anticonvulsant drugs . It can also be used to synthesize olefinic multidentate ligand, which is used to prepare Rh(I) complexes .Physical And Chemical Properties Analysis
The compound is soluble in ethyl acetate . The melting point is between 196-199 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Structure Studies
- Ethyl (3-(10,11-dihydro-5H-dibenz(b,f)azepin-5-yl)propyl)methylcarbamate, a compound related to mosapramine, has been studied for its chemical structure and synthesis. Researchers synthesized its alcoholic metabolites to determine their chemical structures, using a mixture of 10-ethoxy-3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine and its isomer as starting materials (Tashiro, Yuasa, & Demizu, 1992).
Development of Internal Standards for Mass Spectrometry
- The compound has been utilized in the development of N-deuteromethylated desipramine and imipramine for use as internal standards in mass spectrometric determinations. These standards assist in precise analytical measurements (Shaw & Markey, 1977).
Pharmacological Investigations
- Pharmacological investigations have explored derivatives of 10,11-dihydro-5H-dibenz[b,f]azepine with potential antiarrhythmic actions. These studies led to the clinical testing of specific substances like GS 015, AWD 19-166, Bonnecor, highlighting the compound's relevance in drug research (Wunderlich, Stark, Carstens, Lohmann, Grizenko, & Skoldinov, 1985).
Neuroprotective Effects
- The compound's derivatives have shown promise in addressing vascular cognitive impairment (VCI). Studies on 10,11-dihydro-5H-dibenzo[b,f]azepine hydroxamates revealed their potential as histone deacetylase inhibitors, which could be beneficial in treating VCI (Kaur, Fang, Lee, Singh, Nepali, Lin, Yeh, Lai, Chan, Tu, Banerjee, Hu, & Liou, 2019).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of Ethyl (3-(10,11-dihydro-5H-dibenz(b,f)azepin-5-yl)propyl)methylcarbamate is the monoamine neurotransmitters such as norepinephrine or 5-hydroxytryptamine . These neurotransmitters play a crucial role in regulating mood and emotion.
Mode of Action
This compound acts by inhibiting the reuptake of monoamine neurotransmitters . By blocking the reuptake, it increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their effect on post-synaptic receptor sites.
Biochemical Pathways
The increased concentration of monoamine neurotransmitters in the synaptic cleft can affect various biochemical pathways. These pathways are primarily involved in mood regulation, and their modulation can lead to an alleviation of depressive symptoms .
Result of Action
The result of the action of this compound is the alleviation of depressive symptoms . By increasing the concentration of monoamine neurotransmitters, it can enhance mood and reduce feelings of depression.
Eigenschaften
IUPAC Name |
ethyl N-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-3-25-21(24)22(2)15-8-16-23-19-11-6-4-9-17(19)13-14-18-10-5-7-12-20(18)23/h4-7,9-12H,3,8,13-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIUCHNQBHLYMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90949858 | |
| Record name | Ethyl [3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90949858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (3-(10,11-dihydro-5H-dibenz(b,f)azepin-5-yl)propyl)methylcarbamate | |
CAS RN |
27097-69-4 | |
| Record name | Carbamic acid, [3-(10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)propyl]methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27097-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (3-(10,11-dihydro-5H-dibenz(b,f)azepin-5-yl)propyl)methylcarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027097694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl [3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90949858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl [3-(10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)propyl]methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.826 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-Butyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424686.png)
![Methyl 4-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride](/img/structure/B1424687.png)


![2-{Methyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride](/img/structure/B1424693.png)





![1-Methyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1424705.png)
![n-Ethyl-n-[2-(3-piperidinyl)ethyl]cyclohexanamine dihydrochloride](/img/structure/B1424706.png)
